AVG-233

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

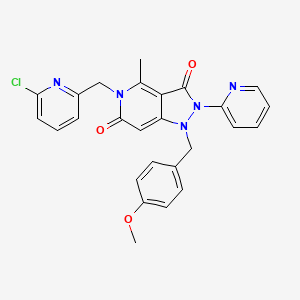

C26H22ClN5O3 |

|---|---|

分子量 |

487.9 g/mol |

IUPAC 名称 |

5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione |

InChI |

InChI=1S/C26H22ClN5O3/c1-17-25-21(14-24(33)30(17)16-19-6-5-7-22(27)29-19)31(15-18-9-11-20(35-2)12-10-18)32(26(25)34)23-8-3-4-13-28-23/h3-14H,15-16H2,1-2H3 |

InChI 键 |

CXZZYJLIYWCICH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C2C(=CC(=O)N1CC3=NC(=CC=C3)Cl)N(N(C2=O)C4=CC=CC=N4)CC5=CC=C(C=C5)OC |

产品来源 |

United States |

Foundational & Exploratory

The Optimization of a Novel Antiviral: A Technical Guide to the Initial Hit-to-Lead Campaign of AVG-233

For Immediate Release

[CITY, STATE] – [DATE] – In a significant advancement for antiviral research, a comprehensive technical guide detailing the initial hit-to-lead optimization of AVG-233, a novel inhibitor of the Respiratory Syncytial Virus (RSV), has been compiled. This document provides an in-depth look at the medicinal chemistry, mechanism of action, and preclinical evaluation of this promising compound, offering valuable insights for researchers, scientists, and drug development professionals. This compound is an allosteric inhibitor of the RSV RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2] The optimization efforts detailed in this guide led to the discovery of AVG-388, a successor compound with enhanced oral efficacy.[3]

Unraveling the Mechanism of a New RSV Inhibitor

This compound exhibits potent nanomolar activity against a range of clinical RSV isolates.[3] Its mechanism of action involves binding to the viral L protein, a key component of the RdRp complex. This binding event stalls the polymerase in its initiation conformation, thereby preventing the synthesis of viral mRNA.[3][4] Target site mapping through photoaffinity labeling has identified the binding site at the interface of the polymerase core, capping, and connector domains.[3][4] Resistance to this compound has been linked to mutations in the L protein, specifically at residues L1502Q, Y1631H, and H1632Q.[3]

From Hit to Lead: A Data-Driven Optimization Journey

The initial hit, identified through high-throughput screening, demonstrated low-micromolar potency against the RSV RdRp.[1] A structure-activity relationship (SAR) campaign was launched to improve the compound's antiviral activity and pharmacokinetic properties. This effort was guided by a three-dimensional quantitative structure-activity relationship (3D-QSAR) model.[1] While this compound showed promising in vitro activity and a good selectivity index, its in vivo efficacy was found to be limited.[3][4]

Further synthetic optimization, informed by docking poses, focused on modifications to the chemical scaffold of this compound.[3] This led to the development of AVG-388, which demonstrated significantly improved oral efficacy in a mouse model of RSV infection.[3]

Quantitative Analysis of the AVG Chemotype

The following tables summarize the key quantitative data gathered during the hit-to-lead optimization of the AVG series of compounds.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | EC50 (µM) vs. RSV A2 | IC50 (µM) in RdRp Assay | Selectivity Index (SI) |

| This compound | 0.14 - 0.31[2] | ~39[3] | >1660[3] |

| AVG-158 | (Data not available) | (Data not available) | (Data not available) |

| AVG-388 | (Data not available) | (Data not available) | (Data not available) |

| AVG-390 | (Data not available) | (Data not available) | (Data not available) |

| AVG-436 | (Data not available) | (Data not available) | (Data not available) |

Table 2: Binding Affinity and Pharmacokinetics of this compound

| Parameter | Value |

| Binding Target | RSV L Protein[3] |

| Dissociation Constant (KD) vs. L Protein | 38.3 µM[3] |

| Dissociation Constant (KD) vs. L1-1749 Fragment | 53.1 µM[3] |

| Oral Bioavailability (Mouse) | 34%[1] |

Table 3: In Vivo Efficacy of this compound and Optimized Analog AVG-388

| Compound | Dose | Route | Lung Viral Load Reduction (log10 TCID50/ml) |

| This compound | 50 mg/kg, twice daily | Oral | (Not statistically significant)[3] |

| AVG-388 | 50 mg/kg, twice daily | Oral | 1.3 (± 0.25)[3] |

| AVG-388 | 150 mg/kg, twice daily | Oral | 1.9[4] |

| AVG-436 | 50 mg/kg, twice daily | Oral | 0.89 (± 0.14)[3] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are outlined below.

In Vitro RNA-dependent RNA Polymerase (RdRp) Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of the RSV polymerase.

-

Enzyme Source: Purified recombinant RSV L-P complexes.

-

Template: A synthetic single-stranded RNA promoter sequence or a primer/template RNA pair.[3]

-

Reaction Mixture: The reaction typically contains the purified RdRp complex, the RNA template, and a mixture of nucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., 32P-GTP) for detection.[3]

-

Procedure:

-

The RdRp complex is incubated with the test compound at various concentrations.

-

The RNA template and NTP mix are added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the resulting radiolabeled RNA products are separated by gel electrophoresis.

-

The amount of RNA synthesis is quantified by autoradiography and densitometry.[3]

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC50) is calculated.

Biolayer Interferometry (BLI) for Binding Affinity

BLI is used to measure the direct binding of the compound to its protein target.

-

Instrumentation: An optical biosensor system.

-

Ligand: Biotinylated RSV L protein or its fragments immobilized on a streptavidin-coated biosensor tip.

-

Analyte: The test compound (e.g., this compound) in solution at various concentrations.

-

Procedure:

-

A baseline is established with the biosensor tip in buffer.

-

The biosensor is dipped into a solution containing the ligand for immobilization.

-

The tip is then moved to a solution containing the analyte to measure the association phase.

-

Finally, the tip is moved back to a buffer-only solution to measure the dissociation phase.

-

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the dissociation constant (KD) is calculated (KD = koff / kon).

Photoaffinity Labeling for Target Identification

This technique is employed to covalently link the compound to its binding site on the target protein.

-

Probe Design: Analogs of this compound are synthesized with a photoactivatable group (e.g., diazirine or aryl azide) and an enrichment handle (e.g., biotin).[3]

-

Procedure:

-

Purified RSV polymerase is incubated with the photoaffinity probe.

-

The mixture is exposed to UV light to activate the photoreactive group, leading to covalent cross-linking to nearby amino acid residues.[3]

-

The protein-probe complex is then digested into peptides (e.g., with trypsin).

-

The biotinylated peptides are enriched using streptavidin beads.

-

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that were cross-linked.[3]

-

Visualizing the Path to an Optimized Antiviral

The following diagrams illustrate the key concepts and workflows involved in the hit-to-lead optimization of this compound.

Caption: The hit-to-lead optimization workflow for the AVG series of RSV inhibitors.

Caption: Mechanism of action of this compound, an allosteric inhibitor of RSV RdRp.

Caption: Key experimental workflows for the evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacokinetics and Oral Bioavailability of AVG-233 in Mice: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and oral bioavailability of AVG-233, an allosteric inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp). The information is compiled from peer-reviewed scientific literature and other technical sources to support ongoing research and development in the field of antiviral therapeutics.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound in mice based on available data. It is important to note that a complete dataset of all pharmacokinetic parameters is not publicly available in the primary literature.

| Parameter | Value | Species/Strain | Dosage | Route | Source |

| Oral Bioavailability (F) | 34% | Mouse | 20 mg/kg (single dose) | Oral (p.o.) | [1] |

| Maximum Plasma Concentration (Cmax) | ~2 µM | Male CD-1 Mouse | 20 mg/kg (single dose) | Oral (p.o.) | [2] |

| Intravenous Dose (for F calculation) | 2 mg/kg | Male CD-1 Mouse | Not specified | Intravenous (i.v.) | [2] |

| In Vivo Efficacy Study Dosing (ineffective) | Up to 200 mg/kg (twice daily) | Mouse | Not specified | Oral (p.o.) | [3] |

| Reported Efficacious Dose | 50-100 mg/kg (once daily) | Mouse | Not specified | Oral (p.o.) | [2] |

Note on Efficacy Data: There is a discrepancy in the reported effective dose of this compound in mouse models of RSV infection. While primary literature indicates that doses up to 200 mg/kg twice daily did not significantly reduce lung viral load[3], a commercial vendor reports a lung viral load reduction with a 50-100 mg/kg once-daily dose[2]. This may be due to differences in the experimental models or formulations used. Further investigation is warranted to clarify the effective dose in vivo. Despite a promising oral bioavailability of 34%, the in vivo efficacy of this compound was considered disappointing in the primary study, which led to the development of more potent analogs like AVG-388[3].

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not fully described in the available literature. Therefore, a representative protocol for a murine oral bioavailability study of an antiviral compound is provided below, based on standard methodologies in the field.

Animals

-

Species: Mouse

-

Strain: CD-1 or similar (e.g., C57BL/6)[2]

-

Sex: Male[2]

-

Age: 8-10 weeks

-

Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water, except for a brief fasting period before oral administration.

Drug Formulation and Administration

-

Formulation: The compound is typically formulated in a vehicle suitable for both oral and intravenous administration, such as a solution of saline with a small percentage of a solubilizing agent (e.g., DMSO, PEG400, or Tween 80). The final concentration of the solubilizing agent should be non-toxic to the animals.

-

Oral Administration (p.o.): A single dose of this compound (e.g., 20 mg/kg) is administered via oral gavage using a ball-tipped feeding needle. Animals are typically fasted for a few hours prior to dosing to ensure consistent absorption.

-

Intravenous Administration (i.v.): For the determination of absolute bioavailability, a separate cohort of animals receives a single intravenous dose of this compound (e.g., 2 mg/kg) via the tail vein.

Sample Collection

-

Matrix: Plasma

-

Collection: Blood samples (approximately 50-100 µL) are collected from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection) into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Time Points: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might be:

-

Intravenous: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Oral: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Procedure: The method involves protein precipitation from the plasma samples, followed by chromatographic separation of the analyte from endogenous plasma components and detection by the mass spectrometer. A standard curve with known concentrations of this compound is used to determine the concentration in the study samples.

Pharmacokinetic Analysis

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with pharmacokinetic software (e.g., Phoenix WinNonlin). Key parameters calculated include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): The total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

F (Oral Bioavailability): Calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound as an inhibitor of the RSV RNA-dependent RNA polymerase (RdRp).

Caption: Mechanism of action of this compound, an allosteric inhibitor of RSV RdRp.

Experimental Workflow for Murine Pharmacokinetic Study

The diagram below outlines the typical experimental workflow for determining the oral bioavailability of a compound in mice.

Caption: Experimental workflow for a typical murine pharmacokinetic study.

References

- 1. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of AVG-233 in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of AVG-233, a novel antiviral compound, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and research applications in drug development.

Introduction

This compound is an investigational antiviral agent with potential therapeutic applications. To support its development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its inherent selectivity, sensitivity, and speed.[1][2][3] This application note provides a detailed protocol for the determination of this compound concentrations in human plasma, which can be adapted for preclinical and clinical research.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled version of this compound)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[1][4]

-

Allow frozen plasma samples to thaw completely at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 20 µL of the internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | A standard high-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 2.0 | |

| 2.1 | |

| 3.0 |

Mass Spectrometry

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Capillary Voltage | 3500 V |

| Gas Flow (Desolvation) | 900 L/hr |

| Gas Flow (Cone) | 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| This compound | |

| Internal Standard |

Note: The precursor and product ions, as well as the collision energy for this compound and the internal standard, need to be determined by infusing the individual compounds into the mass spectrometer and optimizing the parameters for the most stable and intense signals.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis of this compound in human plasma.

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Visualization

The mechanism of action of this compound involves the inhibition of a key viral process. The following diagram illustrates a simplified representation of a generic viral replication cycle and the point of intervention for an antiviral agent like this compound.

Caption: Inhibition of viral replication by this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research setting. This method can be a valuable tool for pharmacokinetic and drug metabolism studies of this compound, aiding in its further development as a potential antiviral therapeutic. Further validation of this method according to regulatory guidelines is recommended before its application in regulated bioanalysis.

References

- 1. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

Application of AVG-233 in Elucidating RSV Replication Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The development of effective antiviral therapeutics is a critical public health priority. AVG-233 is a potent, orally bioavailable small molecule inhibitor of RSV replication.[2] This application note provides detailed protocols and data on the use of this compound as a tool to study the mechanisms of RSV RNA synthesis, making it a valuable compound for basic research and antiviral drug development.

This compound is a first-in-class lead compound from the AVG series of inhibitors that target the RSV RNA-dependent RNA polymerase (RdRP) complex.[2][3] It exhibits nanomolar activity against a range of clinical RSV isolates and possesses a high selectivity index.[3] Mechanistic studies have revealed that this compound acts as a noncompetitive, allosteric inhibitor of the viral L protein, a key component of the RdRP.[3] Specifically, it blocks the elongation phase of RNA synthesis after the incorporation of a few nucleotides.[2][3] This unique mechanism of action makes this compound an excellent probe for dissecting the intricacies of RSV replication.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound and its analogs have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound and Analogs

| Compound | Target | Assay Type | Cell Line | EC50 | Selectivity Index (SI) | Reference |

| This compound | RSV (recRSV-mKate) | Cell-based | Not Specified | Nanomolar | >1660 | [3] |

| This compound | RSV L Protein (Wild Type) | In vitro RdRP Assay | N/A | ~39 µM (IC50) | N/A | [1][3] |

| AVG-388 | RSV (recRSV-mKate) | Cell-based | Not Specified | Potent (not specified) | N/A | [4] |

| AVG-436 | RSV (recRSV-mKate) | Cell-based | Not Specified | Potent (not specified) | N/A | [4] |

Table 2: In Vivo Efficacy of this compound Analogs in RSV-Infected BALB/c Mice

| Compound | Dosage | Administration Route | Viral Load Reduction (log10 TCID50/ml) | Reference |

| This compound | Up to 200 mg/kg (twice daily) | Oral | Not significant | [4] |

| AVG-388 | 50 mg/kg (twice daily) | Oral | 1.3 (± 0.25) | [3] |

| AVG-388 | 150 mg/kg (twice daily) | Oral | 1.9 (± 0.23) | [1] |

| AVG-436 | 50 mg/kg (twice daily) | Oral | 0.89 (± 0.14) | [3][4] |

Table 3: Cytotoxicity of this compound

| Compound | Cell Line | CC50 | Reference |

| This compound | Not Specified | >100 µM | [3] |

| This compound | Human Airway Epithelium (3D-HAE) | No effect at 200 µM | [3] |

Experimental Protocols

RSV Minigenome Reporter Assay

This assay is used to specifically assess the inhibitory effect of compounds on the RSV RdRP activity in a cellular context, independent of viral entry and budding.

Principle: A plasmid encoding a subgenomic RSV-like RNA (minigenome) containing a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences is co-transfected into cells with plasmids expressing the essential components of the RdRP complex: the nucleoprotein (N), phosphoprotein (P), large polymerase protein (L), and the transcription antitermination factor M2-1.[5] The RdRP complex recognizes the minigenome as a template, leading to transcription of the reporter gene. Inhibition of the RdRP by a compound like this compound results in a dose-dependent decrease in reporter gene expression.[5]

Materials:

-

HEp-2 cells

-

Plasmids: pRSV-Luc (minigenome), pcDNA-N, pcDNA-P, pcDNA-L, pcDNA-M2-1

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds) dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection:

-

Prepare the plasmid mix in Opti-MEM: Combine the pRSV-Luc, pcDNA-N, pcDNA-P, pcDNA-L, and pcDNA-M2-1 plasmids.

-

Prepare the transfection reagent mix in Opti-MEM.

-

Combine the plasmid and transfection reagent mixes and incubate at room temperature for 20 minutes to allow complex formation.

-

Add the transfection complexes to the cells.

-

-

Compound Addition: At 4-6 hours post-transfection, replace the transfection medium with fresh growth medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signals to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a nonlinear regression curve fit.

-

In Vitro RdRP Assay (Primer Extension)

This biochemical assay directly measures the effect of a compound on the enzymatic activity of the purified RSV RdRP complex.

Principle: A purified recombinant RSV L-P polymerase complex is incubated with a synthetic RNA template-primer duplex. The polymerase extends the primer using ribonucleotides, one of which is radioactively labeled (e.g., [α-³²P]GTP). The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. Inhibition of the polymerase by this compound leads to a reduction in the amount of full-length extension product.[1]

Materials:

-

Purified recombinant RSV L-P polymerase complex

-

Synthetic RNA primer and template

-

Reaction buffer (containing Tris-HCl, NaCl, MgCl₂, DTT)

-

ATP, CTP, UTP, GTP solution

-

[α-³²P]GTP

-

This compound (or other test compounds) dissolved in DMSO

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea)

-

TBE buffer

-

Loading dye (containing formamide and tracking dyes)

-

Phosphorimager screen and scanner

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, NTPs (excluding GTP), [α-³²P]GTP, and the RNA primer-template duplex.

-

Add the desired concentration of this compound or DMSO vehicle.

-

Initiate the reaction by adding the purified L-P polymerase complex.

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of loading dye.

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the tracking dyes have migrated to the desired position.

-

-

Visualization and Analysis:

-

Expose the gel to a phosphorimager screen.

-

Scan the screen and quantify the band intensities corresponding to the extended RNA products.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[1]

-

Visualizations

RSV Replication Cycle and this compound Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: AVG-233 Oral Bioavailability

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of AVG-233 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: Pharmacokinetic profiling in mice has shown that this compound has an oral bioavailability of approximately 34%.[1][2] This was observed after a single oral dose of 20 mg/kg, which resulted in sustained high drug levels in the circulation.[1][2]

Q2: What are the known limiting factors for the in vivo performance of this compound despite its reasonable oral bioavailability?

A2: Although this compound demonstrated a promising oral bioavailability of 34% in mice, its in vivo efficacy was considered disappointing.[3][4] It is hypothesized that a chloro-substituent on one of the rings of this compound presents a metabolic liability in vivo.[3][5] Compounds in the AVG series have been noted to be rapidly metabolized in mouse lung microsomes.[3][4]

Q3: Have any strategies been successful in improving the in vivo efficacy of this compound analogs?

A3: Yes, a medicinal chemistry approach involving synthetic optimization of the this compound scaffold has yielded analogs with improved in vivo efficacy.[3] Specifically, replacing the chloro-substituent with a trifluoromethyl group led to the development of AVG-388, which demonstrated potent oral efficacy in a mouse model of RSV infection.[3][4]

Q4: What general formulation strategies can be considered to improve the oral bioavailability of compounds like this compound?

A4: For compounds with potential solubility or permeability challenges, several formulation strategies can be employed. These include the use of lipid-based drug delivery systems such as liposomes, nanoemulsions, and self-emulsifying/self-microemulsifying drug delivery systems (SEDDS/SMEDDS).[6][7] Other approaches involve creating solid dispersions, nanosuspensions, or utilizing permeation enhancers and complexation agents like cyclodextrins.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or low oral absorption of this compound in preclinical animal models.

| Potential Cause | Troubleshooting Step | Experimental Protocol |

| Poor aqueous solubility of the formulated compound. | Evaluate the solubility of this compound in different biorelevant media (e.g., SGF, FaSSIF, FeSSIF). | Protocol 1: Equilibrium Solubility Assay |

| Develop an amorphous solid dispersion to enhance the dissolution rate. | Protocol 2: Preparation of Amorphous Solid Dispersion | |

| Rapid metabolism in the gut or liver (first-pass effect). | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., CYP inhibitors) in an in vitro model to assess metabolic stability. | Protocol 3: In Vitro Metabolic Stability Assay |

| Synthesize and test analogs with modifications at suspected metabolic sites, such as the trifluoromethyl substitution seen in AVG-388.[3] | Protocol 4: Synthesis of this compound Analogs (Conceptual) | |

| Low intestinal permeability. | Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). | Protocol 5: Caco-2 Permeability Assay |

| Formulate this compound in a permeation-enhancing drug delivery system, such as a self-microemulsifying drug delivery system (SMEDDS). | Protocol 6: Formulation of a SMEDDS |

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | ~34% | [1][2] |

| Dosing | 20 mg/kg (single oral dose) | [1][2] |

| Cmax (after 20 mg/kg oral dose) | ~2 µM | [2] |

| Half-life (in circulation) | > 5 hours | [2] |

Table 2: In Vivo Efficacy of this compound and its Analog AVG-388 in RSV-Infected Mice

| Compound | Oral Dose | Regimen | Lung Viral Load Reduction | Reference |

| This compound | Up to 200 mg/kg | Twice Daily | Not significant | [3][4] |

| AVG-436 (analog) | 50 mg/kg | Twice Daily | 0.89 (± 0.14) log10 TCID50/ml | [3][4] |

| AVG-388 (analog) | 150 mg/kg | Twice Daily | 1.9 (± 0.23) log10 TCID50/ml | [4][10] |

Experimental Protocols

Protocol 1: Equilibrium Solubility Assay

-

Prepare solutions of simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5).

-

Add an excess amount of this compound to separate vials containing each medium.

-

Shake the vials at 37°C for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved compound.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Preparation of Amorphous Solid Dispersion (Spray Drying)

-

Select a suitable polymer carrier (e.g., PVP K30, HPMC-AS).

-

Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

-

Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

-

Collect the resulting powder and characterize it for amorphous nature (using XRD and DSC) and dissolution enhancement (using a USP dissolution apparatus).

Protocol 3: In Vitro Metabolic Stability Assay

-

Prepare an incubation mixture containing mouse liver microsomes (or lung microsomes, given the data on AVG series compounds[3][4]), this compound, and an NADPH-regenerating system in a phosphate buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS to determine the rate of metabolism.

Protocol 4: Synthesis of this compound Analogs (Conceptual)

This protocol is conceptual as the exact synthetic routes are proprietary.

-

Retrosynthetic Analysis: Identify the key chemical bonds for disconnection in the this compound scaffold. The synthesis likely involves the coupling of substituted heterocyclic rings.

-

Modification Strategy: To address the metabolic liability of the chloro-substituent, plan the synthesis of analogs where this group is replaced by bioisosteres, such as a trifluoromethyl group (to create AVG-388) or a fluorine atom.[3][4]

-

Forward Synthesis: Execute the multi-step synthesis, which may involve reactions such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and cyclization reactions to form the core structure.

-

Purification and Characterization: Purify the final compounds using column chromatography and characterize their structure and purity using NMR, Mass Spectrometry, and HPLC.

Protocol 5: Caco-2 Permeability Assay

-

Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent monolayer, typically for 21 days.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Add this compound (dissolved in transport buffer) to the apical (A) side of the monolayer.

-

At specified time intervals, collect samples from the basolateral (B) side.

-

To assess efflux, perform the experiment in the reverse direction (B to A).

-

Analyze the concentration of this compound in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

Protocol 6: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

-

Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P).

-

Construct Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsification region.

-

Formulation Preparation: Select a ratio from the optimal region and mix the components. Add this compound to the mixture and stir until a clear, homogenous solution is formed.

-

Characterization: Evaluate the formulation for self-emulsification efficiency, droplet size analysis upon dilution in aqueous media, and thermodynamic stability.

Visualizations

Caption: Troubleshooting workflow for low oral bioavailability.

Caption: Strategies to enhance oral bioavailability based on BCS.

References

- 1. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

managing AVG-233 cytotoxicity at higher experimental concentrations

Welcome to the technical support center for AVG-233. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential cytotoxicity at higher experimental concentrations of this compound. While this compound has been reported to have a high selectivity index and be well-tolerated with no signs of cytotoxicity at concentrations of 100 µM, this guide offers troubleshooting strategies and frequently asked questions for unexpected cytotoxic effects.[1][2]

Troubleshooting Guides

Guide 1: Confirming and Characterizing Unexpected Cytotoxicity

If you observe cytotoxicity at higher concentrations of this compound, it is crucial to first confirm the validity of this observation and rule out experimental artifacts.

Initial Steps:

-

Verify Experimental Parameters:

-

Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation products could be a source of toxicity.

-

Concentration Verification: Double-check all dilution calculations and the final concentration of this compound in your assay.

-

Cell Health: Confirm that your cell cultures are healthy, within a low passage number, and free from contamination prior to treatment.

-

Control Responses: Scrutinize your positive and negative controls to ensure the assay is performing as expected.

-

-

Dose-Response Confirmation:

-

Perform a detailed dose-response curve with a broad range of this compound concentrations to confirm the cytotoxic effect and determine the CC50 (50% cytotoxic concentration).

-

-

Visual Inspection:

-

Examine the cells under a microscope for morphological changes characteristic of cell death, such as rounding, detachment, membrane blebbing, or the formation of apoptotic bodies.

-

Experimental Workflow for Cytotoxicity Confirmation

References

Technical Support Center: Overcoming AVG-233 Induced Resistance in RSV Strains

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome AVG-233 induced resistance in Respiratory Syncytial Virus (RSV) strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against RSV?

A1: this compound is a potent, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), also known as the L protein.[1][2] It functions as a noncompetitive inhibitor by binding to a dynamic interface of the L protein, which stalls the polymerase during the initiation phase of RNA synthesis.[1] This action prevents the elongation of the viral RNA, thereby inhibiting viral replication.[2]

Q2: How does RSV develop resistance to this compound?

A2: RSV develops resistance to this compound primarily through specific mutations in the gene encoding the L protein. The most robust resistance has been associated with the L1502Q substitution.[1] Other mutations, such as Y1631H and H1632Q, have been shown to confer only moderate resistance to this compound.[1]

Q3: My RSV strain shows high-level resistance to this compound. What are my next steps?

A3: If you encounter high-level resistance, consider the following troubleshooting steps:

-

Sequence the L protein gene: Confirm the presence of known resistance mutations, such as L1502Q.

-

Assess cross-resistance: Test your resistant strain against other RSV inhibitors with different mechanisms of action or resistance profiles.

-

Implement combination therapy: A promising strategy is to use this compound in combination with another antiviral that has a distinct resistance profile, such as AZ-27.[1]

Q4: What is AZ-27 and why is it a good candidate for combination therapy with this compound?

A4: AZ-27 is another non-nucleoside inhibitor of the RSV L protein.[1] Crucially, it has a different resistance profile to this compound. While the L1502Q mutation confers strong resistance to this compound, it has only a moderate effect on AZ-27.[1] Conversely, the Y1631H mutation confers high-level resistance to AZ-27 but has a minimal effect on this compound activity.[1] This complementary resistance profile makes them a strong combination to potentially overcome resistance to either drug alone.

Q5: Are there alternatives to this compound for targeting the RSV polymerase?

A5: Yes, several other inhibitors targeting the RSV L protein have been developed. These include nucleoside analogs that act as chain terminators and other non-nucleoside inhibitors with different binding sites and resistance profiles. An optimized successor to this compound, named AVG-388, has also been developed and has shown improved in vivo efficacy.[1]

Troubleshooting Guides

Problem 1: Loss of this compound Efficacy in Cell Culture

-

Symptom: A previously susceptible RSV strain no longer shows a reduction in viral titer or cytopathic effect (CPE) in the presence of this compound at its known EC50 concentration.

-

Possible Cause: Emergence of a resistant viral population.

-

Troubleshooting Steps:

-

Isolate and Amplify the Viral Strain: Plaque purify the virus to obtain a clonal population.

-

Determine the EC50: Perform a dose-response assay to quantify the level of resistance. A significant shift in the EC50 value compared to the wild-type strain indicates resistance.

-

Sequence the L Gene: Extract viral RNA and perform RT-PCR followed by sequencing of the L protein coding region to identify potential resistance mutations (e.g., L1502Q).

-

Test Combination Therapy: Evaluate the efficacy of this compound in combination with an inhibitor with a non-overlapping resistance profile, such as AZ-27, using a checkerboard assay.

-

Problem 2: Inconsistent Results in Combination Therapy Experiments

-

Symptom: High variability in synergy scores (e.g., Combination Index) between replicate experiments.

-

Possible Causes:

-

Inaccurate drug concentration measurements.

-

Variability in cell seeding density.

-

Inconsistent virus inoculum.

-

Calculation errors.

-

-

Troubleshooting Steps:

-

Verify Drug Concentrations: Use freshly prepared drug stocks and verify their concentrations.

-

Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and incubation times.

-

Use a Standardized Virus Stock: Titer the viral stock accurately and use a consistent multiplicity of infection (MOI) for all experiments.

-

Automate Data Analysis: Utilize software for calculating synergy scores to minimize manual errors.

-

Quantitative Data Summary

The following table presents hypothetical data from a combination therapy experiment to illustrate how to structure and present quantitative results. This data is for illustrative purposes only and is not derived from a published study.

Table 1: In Vitro Efficacy of this compound and AZ-27 Alone and in Combination Against Wild-Type and this compound Resistant (L1502Q) RSV Strains.

| Virus Strain | Compound(s) | EC50 (nM) | Combination Index (CI) at 50% Inhibition | Interpretation |

| Wild-Type RSV | This compound | 15 | N/A | Susceptible |

| AZ-27 | 10 | N/A | Susceptible | |

| This compound + AZ-27 | N/A | 0.7 | Synergistic | |

| L1502Q Mutant RSV | This compound | >5000 | N/A | Resistant |

| AZ-27 | 25 | N/A | Moderately Susceptible | |

| This compound + AZ-27 | N/A | 0.6 | Synergistic |

EC50 values represent the concentration of the drug required to inhibit viral replication by 50%. CI values < 0.9 indicate synergy, 0.9-1.1 indicate an additive effect, and > 1.1 indicate antagonism.

Experimental Protocols

Protocol 1: Determination of EC50 by Plaque Reduction Assay

-

Cell Seeding: Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Drug Dilution: Prepare a 2-fold serial dilution of the antiviral compounds (e.g., this compound, AZ-27) in cell culture medium.

-

Infection: Infect the confluent cell monolayers with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well in the virus control.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the antiviral compounds.

-

Overlay: After 2 hours, remove the drug-containing medium and overlay the cells with medium containing 0.5% methylcellulose and the respective drug concentrations.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days until plaques are visible.

-

Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Quantification: Count the number of plaques in each well. The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: Checkerboard Assay for Combination Therapy

-

Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and serial dilutions of Drug B (e.g., AZ-27) vertically. Include wells with each drug alone and a virus control (no drugs).

-

Cell Seeding and Infection: Add HEp-2 cells to each well and infect with the RSV strain of interest (e.g., L1502Q mutant) at an appropriate MOI.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by various methods, such as a cytopathic effect (CPE) reduction assay, a reporter virus assay (e.g., luciferase or GFP), or by quantifying viral RNA using qRT-PCR.

-

Data Analysis: Calculate the percentage of inhibition for each drug combination. Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 0.9 is generally considered synergistic.

Visualizations

Caption: Simplified workflow of the RSV replication cycle and the point of inhibition by this compound.

Caption: Logical diagram illustrating the rationale for using combination therapy to overcome this compound resistance.

Caption: A streamlined experimental workflow for evaluating combination therapy against resistant RSV strains.

References

refining AVG-233 in vitro RdRP assay conditions for consistency

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine the AVG-233 in vitro RNA-dependent RNA polymerase (RdRP) assay for optimal consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting components for a consistent this compound in vitro RdRP assay?

A1: A consistent assay relies on high-quality components. Key considerations include:

-

Enzyme Purity: The RdRp enzyme must be highly purified and free of contaminating nucleases. Inconsistent enzyme purity is a primary source of variability.

-

Template Integrity: The RNA template quality is critical. Ensure it is full-length, free from degradation, and accurately quantified.[1][2] The use of HPLC-purified synthetic oligonucleotides is recommended for template consistency.[3]

-

Nuclease-Free Environment: All buffers, water, and plasticware must be treated to be nuclease-free to prevent RNA degradation.[1][4]

Q2: My RdRp enzyme activity is low or absent. What are the potential causes?

A2: Low enzyme activity can stem from several factors:

-

Enzyme Instability: RdRp enzymes can be unstable and sensitive to temperature fluctuations and prolonged storage.[5] It is advisable to aliquot the enzyme upon receipt and store it at -80°C. Minimize freeze-thaw cycles.

-

Incorrect Assay Conditions: Suboptimal concentrations of divalent cations (Mg²⁺ or Mn²⁺), NTPs, or incorrect pH can significantly impact enzyme activity.[6][7] Each component may need to be titrated to find the optimal concentration for your specific enzyme lot and template.

-

Improper Protein Folding: Recombinant RdRp expressed in bacterial or insect cells may not be correctly folded or may lack necessary cofactors for full activity.[8][9]

Q3: I am observing high variability between replicate wells. What should I investigate?

A3: High variability often points to issues with assay setup and execution:

-

Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, inhibitor (this compound), or template.

-

Incomplete Mixing: Gently but thoroughly mix all components in the reaction vessel.

-

Edge Effects in Plates: When using multi-well plates, be mindful of potential "edge effects" where wells on the perimeter of the plate may experience different temperature or evaporation rates.

-

Reaction Time: Ensure the reaction is stopped consistently across all wells. For kinetic studies, the initial linear phase of the reaction is crucial.[10]

Q4: How do I select the appropriate positive and negative controls for my assay?

A4: Proper controls are essential for data interpretation:

-

Positive Control: A known inhibitor of the target RdRp (if available and distinct from this compound) or a well-characterized nucleoside analog like Remdesivir can serve as a positive control for inhibition.[11]

-

Negative Control: A vehicle control, typically DMSO, at the same final concentration used to dissolve this compound is a critical negative control.[11]

-

No-Enzyme Control: A reaction mix without the RdRp enzyme should be included to measure background signal.

-

No-Template Control: A reaction mix without the RNA template can help identify any template-independent nucleotide incorporation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

| Issue | Potential Cause | Recommended Solution |

| High Background Signal | Contamination with other polymerases or nucleases. | Use highly purified RdRp. Ensure all reagents and materials are nuclease-free.[1] |

| Non-specific binding of labeled nucleotides to filter membranes (in filter-binding assays). | Optimize washing steps with appropriate buffers and increase the number of washes.[5] | |

| Inconsistent IC₅₀ Values for this compound | Variable enzyme activity between assays. | Standardize enzyme concentration and pre-incubation times. Perform a new enzyme titration for each new lot of enzyme. |

| Instability of this compound in assay buffer. | Check the solubility and stability of this compound under your specific assay conditions (pH, temperature, buffer components). | |

| Assay performed outside the linear range of the reaction. | Ensure that the reaction kinetics are in the linear range with respect to time and enzyme concentration.[10] | |

| Assay Signal Decreases Over Time | Enzyme instability or degradation during the reaction.[5] | Optimize incubation time and temperature. Some RdRps are sensitive to prolonged incubation.[5] |

| Depletion of substrates (NTPs). | Ensure NTP concentrations are not limiting within the chosen reaction time. This is particularly important for highly active enzyme preparations.[12] | |

| Product inhibition. | High concentrations of the newly synthesized RNA product can sometimes inhibit the enzyme. Diluting the reaction or reducing the reaction time may help. | |

| Unexpected Product Sizes (in gel-based assays) | RNase contamination leading to template or product degradation.[4][13] | Strictly adhere to RNase-free techniques. The addition of an RNase inhibitor to the reaction can be beneficial.[2] |

| Premature termination or stuttering by the polymerase.[7] | This can be sequence-dependent. Redesigning the template or adjusting NTP concentrations may help.[7] |

Experimental Protocols

Standard In Vitro RdRP Assay (Filter-Binding Method)

This protocol is a general guideline and should be optimized for your specific experimental setup.

-

Prepare the Reaction Mix: In a nuclease-free microcentrifuge tube, prepare a master mix containing the following components (example concentrations):

-

50 mM HEPES, pH 7.5

-

10 mM KCl

-

5 mM MgCl₂

-

1 mM DTT

-

0.01% Triton X-100

-

10 µM UTP, CTP, ATP

-

1 µM GTP

-

0.5 µCi [α-³²P]GTP

-

1 µg/µL RNA template (e.g., poly-C)

-

-

Aliquot and Add Inhibitor: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound (dissolved in DMSO) or DMSO vehicle control.

-

Initiate the Reaction: Add the purified RdRp enzyme to each tube to start the reaction. A typical final enzyme concentration might be 0.5-1 µM.[5]

-

Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for the desired time (e.g., 60 minutes).[5]

-

Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM.

-

Filter Binding: Spot the reaction mixture onto DE81 filter paper discs.

-

Wash: Wash the filter discs three times with a wash buffer (e.g., 0.3 M ammonium formate) to remove unincorporated nucleotides.

-

Quantify: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

Data Presentation: Optimizing Assay Parameters

The following tables summarize key parameters that often require optimization for a robust in vitro RdRP assay.

Table 1: Divalent Cation Optimization

| Cation | Concentration Range | Observation |

| MgCl₂ | 1 - 10 mM | Essential for catalytic activity. Higher concentrations can sometimes be inhibitory. |

| MnCl₂ | 0.5 - 5 mM | Some RdRps show higher activity with Mn²⁺, but it can also decrease fidelity.[7] |

Table 2: NTP Concentration Optimization

| Component | Concentration Range | Observation |

| Limiting NTP | 0.1 - 10 µM | The concentration of the labeled nucleotide can be kept low to increase specific activity. |

| Other NTPs | 10 - 500 µM | Excess of unlabeled NTPs is required for processivity. Low NTP levels can lead to stalling.[12][14][15] |

Table 3: Incubation Conditions

| Parameter | Range | Observation |

| Temperature | 25°C - 42°C | Enzyme activity is temperature-dependent. The optimal temperature should be determined empirically.[16] |

| Time | 15 - 120 minutes | The reaction should be stopped within the linear phase of product formation.[5] |

| pH | 6.5 - 8.5 | Most RdRps have a neutral to slightly alkaline pH optimum.[16] |

Visualizations

Experimental Workflow Diagram

References

- 1. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FACTORS AFFECTING DE NOVO RNA SYNTHESIS AND BACK-PRIMING BY THE RESPIRATORY SYNCYTIAL VIRUS POLYMERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. RNA Preparation Troubleshooting [sigmaaldrich.com]

- 14. Reinitiated viral RNA-dependent RNA polymerase resumes replication at a reduced rate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

improving the solubility of AVG-233 for in vitro experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of AVG-233 for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, orally active, allosteric inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp).[1][2][3] It functions by binding to the viral polymerase and stalling it in its initiation conformation, thus preventing viral RNA synthesis.[1][4][5] Like many small molecule inhibitors, first-generation leads of this class exhibited limited water solubility.[3] While this compound is an advanced lead compound, careful preparation is still necessary to avoid precipitation in aqueous cell culture media, which can lead to inaccurate experimental results and potential cytotoxicity from the precipitate itself.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[6] It is a strong, water-miscible organic solvent commonly used for compounds with low aqueous solubility in biological assays.[7][8][9][10]

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with many studies recommending 0.1% or less.[7][8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.[8]

Q4: At what concentrations has this compound been used effectively in in vitro experiments?

A4: this compound has demonstrated nanomolar activity against various RSV strains and clinical isolates, with EC50 values in the range of 0.14-0.31 μM.[2] It has been used in cell-based assays at concentrations up to 5 μM and in in vitro RdRP assays at concentrations as high as 100 μM.[1][11]

Troubleshooting Guide: Preventing this compound Precipitation

Encountering a precipitate after adding this compound to your cell culture medium is a common issue related to its solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.

Issue: Precipitate Observed in Cell Culture Media After Adding this compound

This is typically due to the concentration of this compound exceeding its solubility limit in the aqueous environment of the cell culture medium.

Table 1: Troubleshooting Summary

| Potential Cause | Recommended Solution | Key Considerations |

| High Final Concentration | Determine the lowest effective concentration for your experiment. Perform a dose-response curve to identify the solubility limit in your specific cell culture system. | Higher concentrations are more prone to precipitation. |

| Incorrect Stock Solution Preparation | Ensure your this compound stock solution is fully dissolved in 100% DMSO before further dilution. | Visually inspect the stock solution for any undissolved particles. |

| Improper Dilution Technique | Avoid adding the concentrated DMSO stock directly to the full volume of media. Perform serial dilutions or an intermediate dilution step. Add the stock solution dropwise to pre-warmed media while gently swirling.[12][13] | Rapid changes in solvent composition can cause the compound to "crash out" of solution. |

| Low Temperature of Media | Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[12] | Solubility of many compounds is temperature-dependent.[14] |

| Media Composition | Components in the media, such as proteins in Fetal Bovine Serum (FBS) and salts, can interact with this compound and affect its solubility.[12] | If possible, try reducing the serum percentage. Be aware that different media formulations may have varying effects on solubility. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile 100% Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

Methodology:

-

In a sterile environment, accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

-

Vortex the solution vigorously for 1-2 minutes to ensure the compound is completely dissolved.

-

Visually inspect the solution against a light source to confirm there are no undissolved particles.

-

Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture media (with serum, if applicable)

-

Sterile conical tubes

Methodology (for a final concentration of 10 µM in 10 mL of media):

-

Calculate the required volume of the 10 mM this compound stock solution. For a 10 µM final concentration in 10 mL, you will need 10 µL of the 10 mM stock.

-

Intermediate Dilution Step: In a sterile conical tube, add the 10 µL of 10 mM this compound stock to 990 µL of pre-warmed complete media to create a 100 µM intermediate solution. Gently pipette up and down to mix.

-

Add the 1 mL of the 100 µM intermediate solution to the remaining 9 mL of pre-warmed complete media.

-

Invert the tube several times to ensure the solution is homogeneous.

-

Visually inspect the final medium for any signs of precipitation before adding it to your cells.

-

Immediately add the this compound-containing medium to your cells. Do not store complete media with this compound for extended periods.

Visualizations

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of an allosteric inhibitor class blocking RNA elongation by the respiratory syncytial virus polymerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Av-233|COA [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pharmaexcipients.com [pharmaexcipients.com]

Validation & Comparative

Comparative Analysis of AVG-233 and Other RSV Polymerase Inhibitors: A Cross-Resistance Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AVG-233, a novel respiratory syncytial virus (RSV) polymerase inhibitor, with other key polymerase inhibitors, focusing on their cross-resistance profiles. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Quantitative Performance Analysis

The following table summarizes the in vitro efficacy of this compound and other selected RSV polymerase inhibitors against wild-type RSV and strains with specific resistance mutations. This data is essential for understanding their potency and cross-resistance patterns.

| Inhibitor | Virus Strain | Mutation in L Protein | EC₅₀ / IC₅₀ (nM) | Fold Change in Resistance | Reference |

| This compound | Wild-Type RSV (recRSV-mKate) | - | ~30 (EC₅₀) | - | [1] |

| This compound Resistant | L1502Q | >10,000 (EC₅₀) | >333 | [1] | |

| This compound Resistant | Y1631H | ~300 (EC₅₀) | ~10 | [1] | |

| This compound Resistant | H1632Q | ~90 (EC₅₀) | ~3 | [1] | |

| AZ-27 | Wild-Type RSV (A2) | - | 10 (EC₅₀) | - | [2][3] |

| AZ-27 Resistant | Y1631H | >20,000 (EC₅₀) | >2000 | [1] | |

| This compound Resistant | L1502Q | ~50 (EC₅₀) | ~5 | [1] | |

| This compound Resistant | H1632Q | ~10 (EC₅₀) | ~1 | [1] | |

| Lumicitabine (ALS-8176) | Wild-Type RSV | - | 150 (EC₅₀) | - | [4] |

| Lumicitabine Resistant | M628L in L protein | - | - | [4] | |

| Lumicitabine Resistant | L795I in L protein | - | - | [4] | |

| Lumicitabine Resistant | M796I in L protein | - | - | [4] |

Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values are key measures of a drug's potency. A higher fold change in resistance indicates a greater loss of efficacy against the mutant virus.

Cross-Resistance Analysis

A critical aspect of antiviral development is understanding the potential for cross-resistance, where resistance to one drug confers resistance to another. Experimental data indicates that this compound and AZ-27 have distinct resistance profiles, suggesting a lack of cross-resistance between them.[1]

Specifically, a virus with the L1502Q mutation, which confers high resistance to this compound, remains relatively sensitive to AZ-27.[1] Conversely, a virus with the Y1631H mutation, highly resistant to AZ-27, shows only a moderate decrease in susceptibility to this compound.[1] This lack of overlapping resistance profiles is a promising characteristic for potential combination therapies.[1]

Information on the cross-resistance between this compound and the nucleoside analog lumicitabine is less defined in the available literature. Given their different mechanisms of action—this compound being a non-competitive inhibitor that binds to a dynamic interface of the L protein, while lumicitabine acts as a chain terminator—it is hypothesized that cross-resistance would be minimal. However, further experimental validation is required.

Mechanism of Action and Resistance

dot

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Respiratory Syncytial Virus Inhibitor AZ-27 Differentially Inhibits Different Polymerase Activities at the Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

A Comparative Analysis of AVG-233 and Its Orally Efficacious Analog, AVG-388, for the Inhibition of Respiratory Syncytial Virus

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of two potent allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase.

This guide provides a comprehensive comparison of AVG-233, a first-generation lead compound, and its structurally optimized analog, AVG-388. While both compounds exhibit potent antiviral activity by targeting the same viral enzyme, key differences in their in vivo efficacy position AVG-388 as a promising developmental candidate for the treatment of RSV infection.[1][2]

Mechanism of Action: Allosteric Inhibition of RSV Polymerase

Both this compound and AVG-388 function as allosteric inhibitors of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRP).[1][2] These compounds bind to a dynamic interface of the polymerase's core, capping, and connector domains.[1][2] This binding event is believed to lock the polymerase complex into an initiation conformation, thereby preventing the conformational changes required for the transition to the elongation phase of RNA synthesis.[1][3] This ultimately stalls viral RNA production.[1][2] Studies have shown that both compounds share the same mechanism of action and resistance profile.[1]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Mechanism of action for this compound and AVG-388.

Comparative Efficacy Data

While this compound demonstrated potent nanomolar activity in cell culture and primary human airway epithelium (HAE) organoids, it lacked significant in vivo efficacy when administered orally in a mouse model of RSV infection.[1] This led to the synthetic optimization of the this compound scaffold, resulting in the development of AVG-388. AVG-388 retained potent antiviral activity in vitro and, crucially, demonstrated significant, dose-dependent antiviral efficacy in vivo.[1][4]

| Parameter | This compound | AVG-388 | Reference |

| In Vitro Antiviral Potency (recRSV-mKate) | Potent | Potent | [1] |

| In Vitro RdRP Inhibition (IC50) | ~39 µM (full-length L protein) | Not explicitly stated, but retains potent activity | [1][4] |

| 13.7 µM (L1–1749 fragment) | [1][3] | ||

| In Vivo Efficacy (Oral, Mouse Model) | No significant reduction in lung virus load | 1.3 log10 TCID50/ml reduction at 50 mg/kg | [1] |

| 1.9 log10 TCID50/ml reduction at 150 mg/kg | [1][4] | ||

| Cytotoxicity | Low (Selectivity Index > 1660) | Very low | [1] |

Experimental Protocols

In Vitro RSV RdRP Assay

This assay measures the ability of the compounds to inhibit the RNA synthesis activity of the RSV polymerase complex.

Caption: Workflow for the in vitro RdRP inhibition assay.

Methodology:

-

Purified RSV L-P polymerase complexes are prepared.[1]

-

The polymerase is incubated with a synthetic RNA primer/template pair.[1]

-

The reaction mixture includes a radiolabeled tracer, 32P-GTP, to visualize the newly synthesized RNA.[1]

-

Varying concentrations of this compound or its analogs are added to the reaction.[1]

-

Following incubation, the RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[1]

-

The gel is exposed to an autoradiography film to visualize the radiolabeled RNA products.[1]

-

The intensity of the bands is quantified to determine the extent of RNA synthesis inhibition and calculate the IC50 value.[1]

In Vivo Efficacy in a Mouse Model of RSV Infection

This experiment evaluates the therapeutic efficacy of the compounds in a living organism.

Methodology:

-

Balb/c mice are infected with a recombinant RSV expressing a reporter gene (e.g., recRSV-mKate).[1]

-

Treatment with this compound, AVG-388, or a vehicle control is initiated orally (e.g., twice daily) at a set time point post-infection (e.g., 12 hours).[1]

-

After a defined period (e.g., 4.5 days post-infection), the animals are euthanized, and their lungs are harvested.[1]

-

Lung tissue is processed to determine the viral load, typically measured as log10 TCID50/ml.[1]

-

Lung histopathology is also assessed to evaluate the extent of inflammation and tissue damage.[1]

Conclusion

The development of AVG-388 represents a successful structure-guided optimization of the this compound chemotype. While both compounds share a novel mechanism of action against a key viral target, the superior oral bioavailability and in vivo efficacy of AVG-388 make it a significantly more promising candidate for further preclinical and clinical development as a therapeutic for RSV infections.[1][5][6] The data strongly supports the continued investigation of the AVG inhibitor class for the treatment of RSV disease.[1][6]

References

- 1. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orally efficacious lead of the AVG inhibitor series targeting a dynamic interface in the respiratory syncytial virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. news.gsu.edu [news.gsu.edu]

Comparative Analysis of AVG-233 Antiviral Activity Against Clinical Respiratory Syncytial Virus (RSV) Isolates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of AVG-233, an inhibitor of the Respiratory Syncytial Virus (RSV) RNA-dependent RNA polymerase (RdRp), against clinical RSV isolates. The performance of this compound is evaluated alongside its optimized analog, AVG-388, and other established antiviral agents, ribavirin and palivizumab. This document summarizes key experimental data, details methodologies for pivotal assays, and presents visual representations of experimental workflows and the targeted viral pathway.

Executive Summary

This compound demonstrates potent in vitro activity against a range of laboratory-adapted and clinical RSV strains, exhibiting nanomolar efficacy and a high selectivity index.[1][2] Despite its promising in vitro profile, this compound showed limited efficacy in in vivo studies. This led to the development of AVG-388, an optimized analog with significantly improved in vivo potency in animal models. This guide provides a direct comparison of these compounds with the broadly-used antiviral, ribavirin, and the monoclonal antibody, palivizumab, to offer a clear perspective on their relative strengths and weaknesses.

Data Presentation: In Vitro and In Vivo Efficacy